2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL
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Overview
Description
2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with amino and dimethyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL typically involves the reaction of 4-amino-1,3-dimethyl-5-hydroxypyrazole with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the pyrazole ring can undergo substitution reactions with electrophiles, forming various substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antitumor activities .
Comparison with Similar Compounds
2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL can be compared with other similar compounds, such as:
5-Amino-1,3-dimethylpyrazole: This compound shares the pyrazole ring structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol: This compound has a more complex structure with additional rings, which may confer different biological activities.
Properties
Molecular Formula |
C7H13N3O2 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-(4-amino-2,5-dimethylpyrazol-3-yl)oxyethanol |
InChI |
InChI=1S/C7H13N3O2/c1-5-6(8)7(10(2)9-5)12-4-3-11/h11H,3-4,8H2,1-2H3 |
InChI Key |
PWLVGZGTMUZWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)OCCO)C |
Origin of Product |
United States |
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